molecular formula C9H12N4O2 B3365644 (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester CAS No. 1252436-79-5

(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester

Cat. No.: B3365644
CAS No.: 1252436-79-5
M. Wt: 208.22 g/mol
InChI Key: KTBNWIIKLLMJLF-UHFFFAOYSA-N
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Description

(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester typically involves the reaction of 3-amino-1,2,4-triazole with suitable electrophiles. One common method includes the use of base-assisted synthesis where the NH group in the triazole reacts with active carbon compounds, followed by cyclization and dehydration processes . Another method involves the [3+2] cycloaddition reaction using aryl diazonium salts and isocyanides .

Industrial Production Methods

Industrial production methods for triazole derivatives often involve multi-step synthetic routes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Mechanism of Action

The mechanism of action of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester apart from these similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. The presence of the cyano group and the tert-butyl ester moiety can influence its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)5-13-6-11-7(4-10)12-13/h6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBNWIIKLLMJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester

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